molecular formula C24H22N2O6 B2954263 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-10-1

3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2954263
CAS No.: 922083-10-1
M. Wt: 434.448
InChI Key: GQQIQLYZCUDTDC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a trimethoxyphenyl group attached to a benzamide moiety, which is further linked to an oxazepine ring system. Due to its unique structural attributes, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under standard amide coupling conditions, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trimethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The oxazepine ring system can be reduced to form simpler cyclic structures.

  • Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be substituted with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinones or other oxidized derivatives of the trimethoxyphenyl group.

  • Reduction: : Reduced cyclic structures derived from the oxazepine ring.

  • Substitution: : Amides with different substituents on the nitrogen atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trimethoxyphenyl group is particularly useful in the design of pharmacophores for drug discovery.

Biology

In biological research, this compound can be employed as a tool to study various biological processes. Its ability to interact with specific molecular targets makes it valuable in probing enzyme activities and signaling pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group may bind to receptors or enzymes, modulating their activity. The oxazepine ring system could play a role in the compound's ability to cross cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxybenzamide derivatives: : These compounds share the trimethoxyphenyl group but differ in their amide and ring structures.

  • Oxazepine derivatives: : These compounds have similar ring structures but may lack the trimethoxyphenyl group.

Uniqueness

What sets 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide apart from similar compounds is its combination of the trimethoxyphenyl group and the oxazepine ring system. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-13-5-7-19-17(9-13)26-24(28)16-12-15(6-8-18(16)32-19)25-23(27)14-10-20(29-2)22(31-4)21(11-14)30-3/h5-12H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQIQLYZCUDTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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